3-(2-aminoethyl)-1H-indole-6-carbonitrile
Description
Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Chemical Biology
Indole derivatives are a cornerstone of modern drug discovery, widely recognized for their presence in a vast array of biologically active natural products and synthetic compounds. wikipedia.orgiiab.me The indole nucleus, a bicyclic aromatic heterocycle, is considered a "privileged scaffold." This term reflects its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. wikipedia.org
The versatility of the indole core allows for substitutions at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with specific biological receptors and enzymes. Consequently, indole-containing compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. wikipedia.org
The Tryptamine (B22526) Core in Natural Products and Synthetic Chemistry
Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is a monoamine alkaloid derived from the essential amino acid tryptophan. iiab.me Its fundamental structure, featuring an indole ring linked to an ethylamine (B1201723) side chain, is the backbone for a multitude of natural products with profound physiological effects. iiab.me Prominent examples include the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate mood, sleep, and various other bodily functions. iiab.me
In the realm of synthetic chemistry, the tryptamine core serves as a versatile building block for the creation of new molecules with tailored biological activities. researchgate.net The modification of the indole ring or the ethylamine side chain has led to the development of numerous therapeutic agents, including the anti-migraine drug sumatriptan. iiab.me The exploration of synthetic tryptamines continues to be an active area of research, with scientists designing and synthesizing novel analogs to probe biological systems and identify potential new drug candidates. nih.gov
Contextualization of 3-(2-aminoethyl)-1H-indole-6-carbonitrile within Indole and Tryptamine Research
This compound, also known as 6-cyanotryptamine, is a specific derivative of tryptamine. Its structure incorporates the fundamental tryptamine framework with a nitrile (-C≡N) group at the 6-position of the indole ring. This substitution is of particular interest to medicinal chemists. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolically stable. Furthermore, it can be chemically transformed into other functional groups, such as a carboxylic acid or an amine, providing a handle for further molecular elaboration.
While extensive research on this compound itself is not widely published, its structural features place it firmly within the ongoing exploration of substituted tryptamines. Research into related 6-substituted tryptamines and other cyanated indoles provides a framework for understanding the potential significance and research applications of this particular compound. For instance, the synthesis of various azidotryptamines, which are valuable photoaffinity labels for identifying biological targets, has involved the preparation of the corresponding aminotryptamines from nitroindoles. nih.gov A similar synthetic strategy could conceivably be adapted for the production of 6-cyanotryptamine.
The study of compounds like this compound is driven by the continuous search for new chemical tools and therapeutic leads. The introduction of a cyano group at the 6-position of the tryptamine scaffold could modulate its binding affinity and selectivity for various receptors, potentially leading to novel pharmacological profiles.
Chemical Properties and Synthesis
The fundamental characteristics and synthetic accessibility of a compound are critical to its potential application in research.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| CAS Number | 467451-88-3 |
This data is compiled from publicly available chemical supplier information.
Synthetic Approaches
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing substituted tryptamines. A plausible synthetic route would likely start from a commercially available substituted indole, such as 6-cyanoindole (B17180) or 6-nitroindole.
One potential pathway, drawing from the synthesis of other 6-substituted tryptamines, could involve the following steps starting from 6-nitroindole:
Introduction of the two-carbon side chain at the 3-position: This can be achieved through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, followed by a Henry reaction with nitromethane (B149229) and subsequent reduction. nih.gov
Reduction of the nitro group: The nitro group at the 6-position would then be reduced to an amine.
Conversion of the amine to a nitrile: The resulting 6-aminotryptamine could then be converted to 6-cyanotryptamine via a Sandmeyer reaction.
Alternatively, starting from 6-cyanoindole, the ethylamine side chain could be introduced at the 3-position using methods like the gramine (B1672134) synthesis followed by displacement with a cyanide source and subsequent reduction, or through an oxalyl chloride-based approach. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11/h1-2,5,7,14H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBHUHYYSAFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Methodologies for Indole Carbonitrile Tryptamines
Design Principles for Structural Modification on the Indole (B1671886) Nucleus
The indole nucleus of tryptamines offers multiple positions for structural modification, each providing a unique vector to modulate pharmacological activity. The introduction of substituents can influence a compound's affinity and selectivity for various receptors. nih.gov
The strategic placement of different chemical groups on the indole ring is a primary approach in SAR studies. Research on various tryptamine (B22526) analogs has demonstrated that substitutions at positions 4, 5, 6, and 7 can profoundly impact their pharmacological profiles. wikipedia.orgnih.gov For instance, the position of a substituent can dictate selectivity between different serotonin (B10506) receptor subtypes.
While specific data on 3-(2-aminoethyl)-1H-indole-6-carbonitrile is scarce, the known effects of substituents at various positions on the indole ring of other tryptamines can be extrapolated to form a hypothesis for its potential activity. The following table summarizes general observations from broader tryptamine SAR studies:
| Position of Substitution | General Effect on Activity |
| 1 (Indole Nitrogen) | Alkylation can alter metabolic stability and receptor interaction. nih.gov |
| 2 | Substitution at this position can impact selectivity for certain receptors, such as the 5-HT6 receptor. nih.gov |
| 5 | Often a key position for potent activity, with various substituents enhancing affinity for serotonin receptors. wikipedia.org |
| 6 | Introduction of electron-withdrawing groups can influence receptor binding. nih.gov |
| 7 | Modifications at this position can also modulate receptor selectivity and affinity. |
The ethylamine (B1201723) side chain at the 3-position of the indole ring is another critical determinant of a tryptamine's pharmacological properties. Modifications to this chain can affect a molecule's interaction with the binding pocket of a receptor and its metabolic stability. nih.gov Common modifications include:
N-alkylation: The addition of alkyl groups to the terminal amine can significantly influence receptor affinity and selectivity.
Alpha- and Beta-methylation: The introduction of methyl groups on the ethylamine chain can alter metabolic stability and receptor binding kinetics.
Methodological Approaches to Investigate Structure-Function Relationships
A variety of in vitro and in silico techniques are employed to systematically investigate the relationship between the structure of indole-carbonitrile tryptamines and their biological function.
In Vitro Assays:
Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity.
Functional Assays: These assays measure the biological response elicited by a compound upon binding to a receptor. Examples include calcium flux assays and cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, which can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. nih.gov
In Silico Methods:
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. It allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic interactions, which can help to rationalize observed SAR data and guide the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds before they are synthesized.
The synthesis of tryptamine derivatives can be achieved through various established routes, including the reductive amination of corresponding indole-3-acetaldehydes or the reduction of 3-(2-nitrovinyl)indoles. tci-thaijo.org The specific synthesis of this compound would likely involve the use of a 6-cyano-substituted indole precursor.
Molecular Interaction Studies of 3 2 Aminoethyl 1h Indole 6 Carbonitrile Analogues
Investigation of Ligand-Target Binding Mechanisms
The interaction of a ligand, such as an analogue of 3-(2-aminoethyl)-1H-indole-6-carbonitrile, with its biological target is a dynamic process governed by a variety of non-covalent forces. Understanding these mechanisms is key to rational drug design.
Spectroscopic Techniques in Molecular Interaction Analysis
Spectroscopic methods are powerful tools for probing the binding of ligands to macromolecules. Techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) can provide valuable insights into the binding event.
In the context of indole (B1671886) derivatives, fluorescence spectroscopy is particularly useful due to the intrinsic fluorescence of the indole ring. Changes in the fluorescence intensity or wavelength of maximum emission upon binding to a target protein can be used to determine binding affinities and stoichiometry. For instance, studies on related indole alkaloids have utilized these changes to quantify their interaction with various receptors.
NMR spectroscopy offers a more detailed view of the binding interaction at an atomic level. Chemical shift perturbation studies, where the NMR spectrum of the target protein is monitored upon addition of the ligand, can identify the specific amino acid residues involved in the binding interface. Saturation transfer difference (STD) NMR is another technique that can be employed to map the binding epitope of the ligand.
Biophysical Methods for Characterizing Molecular Recognition
A range of biophysical techniques can be employed to characterize the thermodynamics and kinetics of ligand binding. Isothermal titration calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface plasmon resonance (SPR) is another powerful technique for studying molecular interactions in real-time. It allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, from which the binding affinity can be calculated. This kinetic information is invaluable for understanding the dynamic nature of the ligand-receptor complex.
The table below summarizes the binding affinities of some marine indole alkaloids, which are structurally related to this compound, to various serotonin (B10506) receptor subtypes. researchgate.net This data highlights the potential for these compounds to interact with key biological targets.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT1B/1D Receptor Ki (nM) | 5-HT2B Receptor Ki (nM) | 5-HT6 Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| 2a | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar |
| 2c | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar |
| 2d | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar |
| 2e | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar | High Nanomolar |
| Table 1: Binding affinities of selected marine indole alkaloids towards serotonin receptors. researchgate.net Note: "High Nanomolar" indicates a significant binding affinity in the nanomolar range as reported in the study. |
Computational Approaches to Predict Molecular Interactions
Computational methods have become indispensable in modern drug discovery, offering a way to predict and analyze ligand-target interactions at a molecular level. nih.gov These approaches can guide the design of new analogues with improved binding properties.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts. For indole derivatives targeting serotonin receptors, docking studies have revealed that the indole moiety often penetrates a hydrophobic pocket within the receptor. mdpi.com The primary anchoring point for many ligands is a conserved aspartate residue (Asp 3.32). mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. MD simulations can help to refine the binding poses predicted by docking and to calculate the binding free energy of the ligand.
The following table details the key molecular interactions observed in docking studies of indole derivatives with serotonin receptors, which are likely to be relevant for analogues of this compound. mdpi.com
| Receptor Subtype | Key Interacting Residues | Type of Interaction |
| 5-HT1A | Asp 3.32 | Hydrogen Bond |
| Ser 5.43 | Hydrogen Bond | |
| Trp 6.48, Phe 6.51, Phe 6.52 | Hydrophobic Interactions | |
| Asn 7.38, Tyr 7.42 | Hydrogen Bond (with specific ligand features) | |
| 5-HT2A | Thr 3.37 | Hydrogen Bond (with indole NH) |
| Asn 6.55 | Halogen Bond (with specific ligand features) | |
| Table 2: Predicted molecular interactions of indole derivatives with serotonin receptors based on molecular docking studies. mdpi.com |
Quantum Chemical Calculations in Ligand-Protein Systems
Quantum chemical (QC) calculations can provide a highly accurate description of the electronic structure of molecules and their interactions. These methods can be used to calculate interaction energies, charge distributions, and other properties that are difficult to obtain from classical molecular mechanics methods.
For ligand-protein systems, QC calculations are often performed on a fragment of the system, such as the ligand and the key amino acid residues in the binding site, to make the calculations computationally feasible. These calculations can provide valuable insights into the nature of the chemical bonds and non-covalent interactions that stabilize the ligand-receptor complex. For instance, they can be used to accurately model the strength of hydrogen bonds and to understand the role of charge transfer in the binding event.
Advanced Analytical Chemistry Techniques for Characterizing Indole Carbonitrile Compounds
Spectroscopic Characterization
Spectroscopic methods are paramount in determining the molecular structure of 3-(2-aminoethyl)-1H-indole-6-carbonitrile by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH2-) protons of the ethylamino side chain, the amino (-NH2) protons, and the N-H proton of the indole ring. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J values) would further help in assigning these protons to their specific positions within the molecule.
¹³C NMR: This technique probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, nitrile). For instance, the carbon atom of the nitrile group (-C≡N) would appear in a characteristic downfield region.
Hypothetical NMR Data for this compound:
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| ~11.0 | 1H, br s, indole N-H |
| ~7.8 | 1H, s, H-7 |
| ~7.6 | 1H, d, H-5 |
| ~7.3 | 1H, d, H-4 |
| ~7.2 | 1H, s, H-2 |
| ~3.1 | 2H, t, -CH2-CH2-NH2 |
| ~2.9 | 2H, t, -CH2-CH2-NH2 |
| ~1.5 | 2H, br s, -NH2 |
| Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and experimental conditions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H bonds, the C≡N of the nitrile group, and the C=C bonds of the aromatic indole ring.
Expected FT-IR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
| 3400-3300 | Indole N-H | Stretch |
| 3350-3250 | Amino N-H | Stretch |
| 3100-3000 | Aromatic C-H | Stretch |
| 2960-2850 | Aliphatic C-H | Stretch |
| ~2220 | Nitrile C≡N | Stretch |
| 1620-1580 | Aromatic C=C | Stretch |
| 1650-1550 | N-H | Bend |
| Note: The exact positions of the peaks can be influenced by the molecular environment and sample state. |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. sigmaaldrich.com By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the precise molecular formula. For this compound, HR-MS would confirm the molecular formula of C₁₁H₁₁N₃.
HR-MS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Calculated m/z ([M+H]⁺) | 186.1026 |
| Found m/z ([M+H]⁺) | To be determined experimentally |
| Note: The "Found" value is obtained from the actual experimental measurement. |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the separation and purification of indole-carbonitrile compounds from reaction mixtures and for assessing their purity. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed.
For this compound, a polar compound due to the amino group, normal-phase column chromatography using silica (B1680970) gel as the stationary phase and a polar solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane) would be a suitable purification method. TLC would be used to monitor the progress of the reaction and the separation during column chromatography.
For analytical purity assessment and quantification, reverse-phase HPLC (RP-HPLC) is often the method of choice. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation and a sharp peak for the compound. The retention time of the compound under specific HPLC conditions is a characteristic identifier.
Elemental Analysis in Compound Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated percentages based on the proposed molecular formula. For this compound (C₁₁H₁₁N₃), a close correlation between the found and calculated values would provide strong evidence for the compound's elemental composition and purity.
Elemental Analysis Data for C₁₁H₁₁N₃:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 71.33 | To be determined experimentally |
| Hydrogen (H) | 5.99 | To be determined experimentally |
| Nitrogen (N) | 22.68 | To be determined experimentally |
| Note: The "Found" values are obtained from experimental analysis of a purified sample. |
Future Research Trajectories and Academic Perspectives for 3 2 Aminoethyl 1h Indole 6 Carbonitrile Research
Development of Novel and Sustainable Synthetic Pathways
The efficient and sustainable synthesis of 3-(2-aminoethyl)-1H-indole-6-carbonitrile is a fundamental prerequisite for its extensive biological evaluation. While specific routes to this compound are not widely published, the broader literature on indole (B1671886) synthesis offers a variety of established and emerging methods that could be adapted and optimized.
Future research will likely focus on moving beyond classical, often harsh, synthetic conditions towards more environmentally benign and atom-economical approaches. Modern catalytic methods, particularly those employing transition metals, offer powerful tools for the construction and functionalization of the indole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are well-suited for introducing the cyano group at the 6-position of a pre-formed indole nucleus. nih.gov Similarly, rhodium-catalyzed reactions have shown great utility in the synthesis and functionalization of indoles. nih.gov
The principles of green chemistry will undoubtedly guide future synthetic strategies. This includes the use of safer solvents, minimizing the use of protecting groups, and developing catalytic systems that can operate under milder conditions. The exploration of biocatalysis, using enzymes to perform key synthetic steps, could also offer a highly selective and sustainable route to this compound and its derivatives.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Cyanation | Introduction of the cyano group onto a pre-functionalized indole ring. | High functional group tolerance; well-established methodology. nih.gov |
| Rhodium-Catalyzed Annulation | Construction of the indole ring from acyclic precursors. | Access to diverse substitution patterns. nih.gov |
| Modified Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine derivative. | Potential for one-pot procedures. nih.gov |
| Nitro-to-Nitrile Conversion | Transformation of a nitroethyl side chain to an aminoethyl group via a nitrile intermediate. | Utilizes readily available starting materials. capes.gov.brnih.gov |
| Biocatalysis | Use of enzymes for key transformations. | High selectivity; environmentally friendly. |
Exploration of Diverse Molecular Targets for Fundamental Studies
The structural resemblance of this compound to the neurotransmitter serotonin (B10506) suggests that its primary molecular targets are likely to be found within the central nervous system, particularly among the serotonin (5-HT) receptor family. The aminoethyl side chain is a classic tryptamine (B22526) pharmacophore, known to interact with various 5-HT receptor subtypes. The 6-cyano group, however, introduces a unique electronic and steric feature that could modulate receptor affinity and selectivity in novel ways.
Future research should, therefore, involve a comprehensive screening of this compound against a panel of 5-HT receptors. Studies on structurally related tryptamine analogs have shown that substitutions on the indole ring can significantly alter the binding profile. For instance, a series of rotationally restricted phenolic analogs of serotonin demonstrated that modifications at positions analogous to the 6-position of the indole ring can lead to selectivity for 5-HT2-type receptors over 5-HT1 receptors. mdpi.com This highlights the potential for the 6-cyano group to fine-tune receptor interactions.
Beyond the serotonergic system, the unique electronic properties of the cyano group open up possibilities for interactions with a broader range of molecular targets. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which could facilitate binding to various enzymes and receptors. For example, recent studies on cyano-substituted indole derivatives have identified them as potent ligands for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov This suggests that this compound could be investigated for its potential as a diagnostic or therapeutic agent for synucleinopathies.
Furthermore, the indole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Therefore, a broad-based pharmacological profiling of this compound is warranted to uncover novel therapeutic applications.
Table 2: Potential Molecular Targets for this compound
| Target Class | Rationale | Potential Therapeutic Area |
| Serotonin (5-HT) Receptors | Structural similarity to serotonin. | CNS disorders (e.g., depression, anxiety, migraine). mdpi.com |
| α-Synuclein Aggregates | Cyano-indoles have shown affinity for these targets. nih.govnih.gov | Neurodegenerative diseases (e.g., Parkinson's disease). |
| Kinases | The indole scaffold is common in kinase inhibitors. | Cancer. |
| Microtubules | Some indole derivatives are known to inhibit tubulin polymerization. | Cancer. |
| Enzymes (e.g., MAO, AChE) | Tryptamine analogs can inhibit key enzymes in neurotransmitter metabolism. | Neurological disorders. |
Integration of Computational and Experimental Methodologies in Compound Design
The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery and will be crucial for unlocking the full potential of this compound. researchgate.net In silico methods can provide valuable insights into the compound's structure-activity relationships (SAR), guide the design of new analogs with improved properties, and help to elucidate its mechanism of action at the molecular level.
Molecular docking studies can be employed to predict the binding mode of this compound at the active sites of various potential targets, such as different 5-HT receptor subtypes. These studies can help to rationalize observed binding affinities and guide the rational design of derivatives with enhanced potency and selectivity. For instance, in silico docking has been used to understand the binding of other indole derivatives to their targets.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. This can accelerate the optimization process by allowing for the virtual screening of large numbers of compounds before their synthesis.
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This early assessment of drug-like properties is essential for identifying candidates with a higher probability of success in later stages of development.
The integration of these computational predictions with experimental validation is key. High-throughput screening (HTS) can be used to experimentally test the predictions from virtual screening campaigns. The crystal structures of ligand-receptor complexes, obtained through X-ray crystallography or cryo-electron microscopy, can provide the ultimate validation of docking predictions and offer a detailed picture of the molecular interactions driving binding affinity. This iterative cycle of computational design and experimental testing will be instrumental in advancing the research on this compound.
Table 3: Computational and Experimental Methodologies for Drug Design
| Methodology | Application |
| Molecular Docking | Predicting binding modes and affinities at molecular targets. |
| QSAR | Building predictive models for biological activity. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. |
| High-Throughput Screening (HTS) | Experimental validation of large numbers of compounds. |
| X-ray Crystallography/Cryo-EM | Determining the 3D structure of ligand-receptor complexes. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-aminoethyl)-1H-indole-6-carbonitrile with high purity?
A multi-step synthesis approach is typically employed. For example, indole derivatives can be synthesized via condensation reactions followed by functional group modifications. A general procedure involves refluxing intermediates (e.g., 3-formylindole derivatives) with amines or nitrile precursors in acetic acid, followed by purification using recrystallization from DMF/acetic acid mixtures to achieve >95% purity . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular identity and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- X-ray crystallography : Resolves atomic-level geometry, particularly for crystalline derivatives (e.g., related 3-substituted indole-6-carbonitriles) with mean C–C bond accuracy of 0.002 Å .
- NMR/FTIR : Confirms functional groups (e.g., aminoethyl protons at δ 2.8–3.2 ppm, nitrile stretch at ~2200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.2 ppm error) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes polar byproducts. For high-purity crystalline forms, recrystallization in DMF/acetic acid (1:1 v/v) is optimal. HPLC with C18 columns and acetonitrile/water mobile phases can resolve enantiomeric impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Using SHELXL for refinement, with restraints for aminoethyl group flexibility, improves model accuracy. Cross-validation with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) helps identify structural outliers . For twinned crystals, SHELXD and SHELXE pipelines enable robust phasing .
Q. What computational modeling approaches predict the reactivity of the aminoethyl and carbonitrile groups?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO often participates in cycloaddition reactions .
- Molecular Dynamics (MD) : Simulates solvation effects on aminoethyl group protonation states under physiological pH (e.g., pKa ~9.5 for the amine) .
- Docking Studies : Models interactions with biological targets (e.g., enzymes with indole-binding pockets), highlighting steric compatibility of the carbonitrile moiety .
Q. How does the indole ring’s electronic environment influence the compound’s stability under varying pH conditions?
The electron-rich indole ring stabilizes the aminoethyl group via resonance, but protonation at acidic pH (≤4) disrupts conjugation, increasing susceptibility to oxidation. UV-Vis spectroscopy (λmax ~290 nm in neutral buffer) tracks pH-dependent shifts in π→π* transitions. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., decyanation or indole ring oxidation) .
Q. What strategies mitigate side reactions during functionalization of the aminoethyl group?
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block the amine during nitrile modifications.
- Selective Catalysis : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) target the indole C3 position without disturbing the aminoethyl group .
- Kinetic Control : Low-temperature reactions (<0°C) minimize undesired dimerization of the primary amine .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate biological activity?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. For cytotoxicity assays (e.g., MTT), include controls for nitrile hydrolysis products. Synchrotron-based crystallography or cryo-EM can resolve target-binding modes at sub-Ångström resolution .
Q. What statistical methods address variability in spectroscopic or bioassay data?
- Multivariate Analysis : Principal Component Analysis (PCA) reduces noise in FTIR or NMR datasets.
- Bayesian Modeling : Quantifies uncertainty in dose-response curves (e.g., Stan or PyMC3 frameworks).
- Outlier Detection : Grubbs’ test identifies anomalous crystallographic R-factors (>0.05) requiring re-refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
